molecular formula C15H11NO2 B8642298 N-(3-ethynylphenyl)-2-hydroxybenzamide

N-(3-ethynylphenyl)-2-hydroxybenzamide

Cat. No.: B8642298
M. Wt: 237.25 g/mol
InChI Key: QZHAFXQOZVJIOM-UHFFFAOYSA-N
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Description

N-(3-Ethynylphenyl)-2-hydroxybenzamide is a salicylamide derivative characterized by a 2-hydroxybenzamide backbone substituted with a meta-positioned ethynylphenyl group. Synthesized via condensation of 3-ethynylaniline with salicylic acid derivatives, this compound is obtained as a white powder with a melting point of 175–176°C and a moderate yield of 24% . Its structure includes a terminal alkyne moiety, which may enhance reactivity in metal-catalyzed C–H bond functionalization or serve as a pharmacophore in biological applications.

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

N-(3-ethynylphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C15H11NO2/c1-2-11-6-5-7-12(10-11)16-15(18)13-8-3-4-9-14(13)17/h1,3-10,17H,(H,16,18)

InChI Key

QZHAFXQOZVJIOM-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position and Polarity : The ethynyl group in Ci introduces a linear, electron-deficient moiety, contrasting with halogenated analogs (e.g., Ck) that feature electron-withdrawing groups. Halogenated derivatives often exhibit higher melting points due to increased intermolecular interactions (e.g., Ck: 203–204°C vs. Ci: 175–176°C) .
  • Synthetic Yields : Microwave-assisted synthesis improves yields for chloro-substituted derivatives (65–97%) compared to Ci’s conventional synthesis (24%) .

Anti-Inflammatory Activity

  • N-(3-Chloro-4-fluorophenyl)-2-hydroxybenzamide (Ck): Demonstrates potent inhibition of TNF-α-induced NO production, outperforming mono-substituted analogs. The synergistic effect of meta-chloro and para-fluoro groups enhances steric and electronic interactions with inflammatory targets .

Antibacterial Activity

  • N-(2-Chlorophenyl)-2-hydroxybenzamide : Exhibits MIC values of 0.125–1.0 mg/mL against Gram-positive bacteria, attributed to the ortho-chloro group’s ability to disrupt bacterial membranes .
  • N-(4-Chlorophenyl)-2-hydroxybenzamide : Less active than the ortho-substituted analog, highlighting the importance of substituent position .

Antiprotozoal Activity

  • N-Benzoyl-2-hydroxybenzamide Derivatives : Compound 1r (N-(4-ethylbenzoyl)-2-hydroxybenzamide) shows 21-fold higher activity against Plasmodium falciparum than chloroquine, driven by ethyl group hydrophobicity and enhanced target binding . Ci’s ethynyl group may similarly enhance antiparasitic activity through covalent interactions or metabolic stability.

Structure-Activity Relationships (SAR)

Substituent Position :

  • Meta substituents (e.g., ethynyl in Ci, chloro in Ck) optimize steric compatibility with biological targets.
  • Ortho substituents (e.g., Cl in N-(2-chlorophenyl)-2-hydroxybenzamide) enhance antibacterial activity by disrupting membrane integrity .

Hybrid Substituents : Combining halogens (Ck) or incorporating sulfonamide groups (e.g., N-(4-sulfamoylphenyl)cinnamamide) broadens activity spectra .

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